Ammonium o-sulfobenzoic acid

Vue d'ensemble

Description

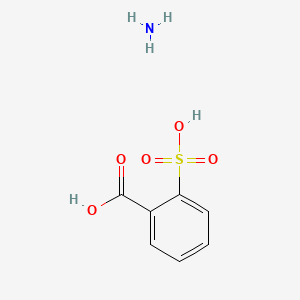

Ammonium o-sulfobenzoic acid, also known as ammonium 2-sulfobenzoate, is an organic compound with the chemical formula C7H7NO5S. It is a derivative of benzoic acid and is characterized by the presence of a sulfonic acid group (-SO3H) attached to the ortho position of the benzene ring. This compound is commonly used in various chemical reactions and industrial applications due to its unique properties .

Mécanisme D'action

- GBs are regions where crystalline grains meet, and they often contain deep-level traps that can impact cell efficiency and stability .

- Shallow-level and deep-level defects are effectively passivated, resulting in reduced defect density and increased carrier lifetime .

Target of Action

Mode of Action

Biochemical Pathways

Result of Action

Action Environment

Analyse Biochimique

Biochemical Properties

Ammonium o-sulfobenzoic acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For example, it has been observed to interact with enzymes involved in the nitrogen metabolism pathway, such as glutamine synthetase and glutamate synthase . These interactions are crucial for the assimilation of ammonium into amino acids, which are essential for various cellular functions.

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to impact the expression of genes involved in nitrogen metabolism and the regulation of metabolic pathways . Additionally, this compound can affect cellular metabolism by altering the levels of key metabolites and influencing metabolic flux.

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. It can bind to specific enzymes and proteins, leading to enzyme inhibition or activation. For example, it has been found to inhibit the activity of certain enzymes involved in nitrogen metabolism, thereby affecting the overall metabolic pathway . Additionally, this compound can influence gene expression by modulating transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Its stability and degradation are important factors to consider when studying its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical properties . Long-term exposure to this compound can also result in alterations in cellular function, including changes in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it can have beneficial effects on cellular metabolism and function. At high doses, it may exhibit toxic or adverse effects, such as enzyme inhibition and disruption of metabolic pathways . Threshold effects have been observed, indicating that there is a specific dosage range within which this compound exerts its optimal effects without causing toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to nitrogen metabolism. It interacts with enzymes such as glutamine synthetase and glutamate synthase, which play key roles in the assimilation of ammonium into amino acids . These interactions are crucial for maintaining the balance of nitrogen in cells and ensuring proper cellular function.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It can be transported across cell membranes and distributed to various cellular compartments, where it exerts its effects . The localization and accumulation of this compound within cells are influenced by its interactions with transporters and binding proteins.

Subcellular Localization

This compound is localized in specific subcellular compartments, where it exerts its activity and function. It has been found to be associated with organelles such as endolysosomes and phagosomes, as well as the plasma membrane . The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments.

Méthodes De Préparation

Ammonium o-sulfobenzoic acid can be synthesized through several methods. One common method involves the hydrolysis of saccharin with concentrated hydrochloric acid. The procedure involves boiling saccharin with hydrochloric acid until a clear solution is obtained, followed by cooling to precipitate the desired product . Another method involves the reaction of o-sulfobenzoic anhydride with ammonium hydroxide . Industrial production methods typically involve similar chemical reactions but on a larger scale, with careful control of reaction conditions to ensure high yield and purity.

Analyse Des Réactions Chimiques

Ammonium o-sulfobenzoic acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert it into corresponding sulfonamide derivatives.

Substitution: It can undergo nucleophilic substitution reactions, where the sulfonic acid group is replaced by other functional groups. Common reagents used in these reactions include thionyl chloride, phosphorus pentachloride, and acetyl chloride. Major products formed from these reactions include sulfonic acids, sulfonamides, and substituted benzoic acids.

Applications De Recherche Scientifique

Ammonium o-sulfobenzoic acid has numerous applications in scientific research:

Comparaison Avec Des Composés Similaires

Ammonium o-sulfobenzoic acid can be compared with other similar compounds, such as:

Ammonium p-sulfobenzoic acid: Similar in structure but with the sulfonic acid group in the para position.

Ammonium m-sulfobenzoic acid: Similar in structure but with the sulfonic acid group in the meta position.

Sodium o-sulfobenzoic acid: Similar in structure but with sodium as the counterion instead of ammonium. The uniqueness of this compound lies in its specific reactivity and the position of the sulfonic acid group, which influences its chemical behavior and applications.

Activité Biologique

Ammonium o-sulfobenzoic acid, known chemically as C₇H₉NO₅S, is a compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, and relevant research findings, including case studies and data tables.

Synthesis

This compound can be synthesized through various methods. One common approach involves the reaction of o-chlorobenzoic acid with a sulfonating agent, followed by subsequent reactions to form the ammonium salt. The synthesis process typically yields high purity and is efficient for large-scale production .

Antimicrobial Properties

One of the most notable biological activities of this compound is its antimicrobial activity . Research indicates that the compound exhibits significant antibacterial effects against various bacterial strains. The effectiveness of this compound can vary based on several factors, including concentration and the presence of other substituents in its structure.

Table 1: Antibacterial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

The table above summarizes findings from studies that assessed the antibacterial efficacy of this compound against different bacterial strains. The MIC values indicate the lowest concentration required to inhibit bacterial growth, demonstrating its potential as an antimicrobial agent .

The mechanism by which this compound exerts its antibacterial effects is believed to involve disruption of bacterial cell membranes and interference with metabolic processes. This disruption leads to increased permeability and eventual cell lysis. Studies have shown that the presence of sulfonate groups enhances this activity, making it more effective than other related compounds without such groups .

Case Study 1: Efficacy Against Biofilm-Forming Bacteria

A study conducted on biofilm-forming bacteria revealed that this compound significantly reduced biofilm formation in Staphylococcus aureus. The treatment led to a decrease in biofilm biomass by approximately 70% when applied at a concentration of 32 µg/mL over 24 hours. This finding highlights its potential application in preventing infections associated with biofilms .

Case Study 2: Synergistic Effects with Other Antibiotics

Another investigation explored the synergistic effects of this compound when combined with conventional antibiotics like penicillin and tetracycline. Results indicated enhanced antibacterial activity, suggesting that this compound could be used to augment existing antibiotic therapies, particularly in resistant bacterial strains .

Propriétés

Numéro CAS |

6939-89-5 |

|---|---|

Formule moléculaire |

C7H9NO5S |

Poids moléculaire |

219.22 g/mol |

Nom IUPAC |

azanium;2-sulfobenzoate |

InChI |

InChI=1S/C7H6O5S.H3N/c8-7(9)5-3-1-2-4-6(5)13(10,11)12;/h1-4H,(H,8,9)(H,10,11,12);1H3 |

Clé InChI |

PJGXSCHDOCZUNR-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C(=C1)C(=O)O)S(=O)(=O)O.N |

SMILES canonique |

C1=CC=C(C(=C1)C(=O)[O-])S(=O)(=O)O.[NH4+] |

Key on ui other cas no. |

6939-89-5 |

Description physique |

White solid, soluble in water; [MSDSonline] |

Pictogrammes |

Irritant |

Numéros CAS associés |

632-25-7 (Parent) |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.